Isomeric Distinction vs. 2-(2-Naphthyl) Isomer
The primary differentiation for 4-(2-naphthyl)-1,3-thiazole-2-carboxylic acid lies in its distinct isomeric structure compared to its close analog, 2-(2-naphthyl)thiazole-4-carboxylic acid . This difference in substitution pattern is fundamental, as it can lead to different chemical reactivity, stability, and biological interactions. While they share the exact same molecular formula (C14H9NO2S) and molecular weight (255.29 g/mol) , they are not interchangeable in a scientific context without explicit, comparative experimental data. The potential for divergent properties mandates the use of the specific isomer for targeted research.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | C14H9NO2S (4-(2-naphthyl) substitution) |
| Comparator Or Baseline | C14H9NO2S (2-(2-naphthyl) substitution) |
| Quantified Difference | Different connectivity; no quantitative activity difference found in searched sources. |
| Conditions | N/A |
Why This Matters
Using the correct isomer is crucial for ensuring experimental reproducibility and obtaining valid results in structure-activity relationship (SAR) studies.
